molecular formula C14H14BrNO2 B325260 5-bromo-N-mesityl-2-furamide

5-bromo-N-mesityl-2-furamide

Cat. No.: B325260
M. Wt: 308.17 g/mol
InChI Key: XPQSTOYSQXHTIW-UHFFFAOYSA-N
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Description

5-Bromo-N-mesityl-2-furamide is a brominated furanamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen. While direct evidence for this specific compound is absent in the provided materials, its structural analogs—N-substituted 5-bromo-2-furamides—are well-documented. These compounds are characterized by a bromine atom at the 5-position of the furan ring and a carboxamide group at the 2-position, with varying substituents on the nitrogen atom.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

5-bromo-N-(2,4,6-trimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H14BrNO2/c1-8-6-9(2)13(10(3)7-8)16-14(17)11-4-5-12(15)18-11/h4-7H,1-3H3,(H,16,17)

InChI Key

XPQSTOYSQXHTIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(O2)Br)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(O2)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Bromo-2-Furamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Research Findings
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide 4-methylthiazol-2-yl C₉H₇BrN₂O₂S 287.13 g/mol 551907-13-2 Thiazole moiety suggests potential bioactivity; common in pharmaceuticals.
5-Bromo-N-(sec-butyl)-2-furamide sec-butyl C₉H₁₂BrNO₂ 246.10 g/mol 546091-17-2 Aliphatic substituent enhances lipophilicity, possibly improving membrane permeability.
5-Bromo-N,N-diethyl-2-furamide diethyl C₉H₁₃BrN₂O₂ 261.12 g/mol 57785-35-0 Safety data highlights precautions for handling (e.g., inhalation risks).
5-Bromo-N-(2-isopropylphenyl)-2-furamide 2-isopropylphenyl C₁₄H₁₄BrNO₂ 308.17 g/mol 314055-67-9 Aromatic substituent enables π-π stacking, relevant for material science applications.
5-Bromo-N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide 3-chloro-2-(4-morpholinyl)phenyl C₁₅H₁₄BrClN₂O₃ 385.64 g/mol 712284-60-1 Morpholine ring may improve aqueous solubility and metabolic stability.

Key Comparative Insights:

  • Lipophilicity and Solubility : Aliphatic groups (e.g., sec-butyl in ) increase lipophilicity, whereas morpholine derivatives () may enhance solubility due to polar oxygen atoms.
  • Crystallinity and Material Properties : Aromatic substituents (e.g., 2-isopropylphenyl in ) facilitate π-π interactions, which are critical in crystal engineering and polymer science.
  • Safety and Handling : Diethyl derivatives () require stringent safety protocols, as indicated by their safety data sheets.

Structural and Crystallographic Considerations

Although direct crystallographic data for this compound is unavailable, studies on related compounds (e.g., ) demonstrate that substituents influence bond angles and packing efficiency. For instance, bulky groups like mesityl may induce torsional strain in the furan ring, altering reactivity .

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